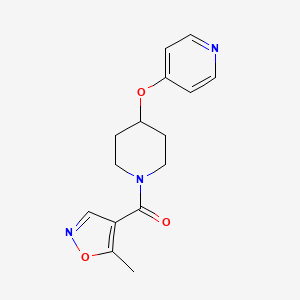
(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a 5-methylisoxazole ring, a pyridine ring, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions, including substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally .科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Characterization :A novel bioactive heterocycle, similar in structure to (5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, was synthesized and evaluated for antiproliferative activity. The compound, characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction, crystallized in the monoclinic crystal system. The stability of its molecular structure was attributed to inter and intra-molecular hydrogen bonds, and its interaction analysis was conducted via Hirshfeld surface analysis, employing 3D molecular surface contours and 2D fingerprint plots (Benaka Prasad et al., 2018).
Structural Features and Surface Properties :A compound with a similar structure was studied for its molecular structure and surface properties. The molecule, defined by specific spatial coordinates and theoretical calculations, was analyzed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The study focused on its molecular electrostatic potential, vibrational frequencies, and remarkable interactions within the crystal, determined by Crystal Explorer program (Gumus et al., 2018).
Antimicrobial and Anticancer Activity
Antimicrobial Activity :A range of pyridine derivatives, structurally analogous to the queried compound, were synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains. The new compounds, characterized by their structural elements, exhibited variable and modest antimicrobial activity, with some derivatives showing high antimicrobial activity comparable to standard drugs (Kumar et al., 2012).
Anticancer and Anticonvulsant Activities :A series of novel derivatives were synthesized and evaluated for their anticonvulsant activities. One specific derivative exhibited potent anticonvulsant activity with a significant protective index, higher than the reference drug phenytoin. Moreover, to understand the mode of action, the influence of these derivatives on sodium channels was evaluated, suggesting a potential mechanism of action for their bioactivity (Malik & Khan, 2014).
作用機序
将来の方向性
特性
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-14(10-17-21-11)15(19)18-8-4-13(5-9-18)20-12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRCMAXGFAVSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2,4'-Bipyridine]-5-yl}-1-(4-butoxyphenyl)urea](/img/structure/B2649155.png)
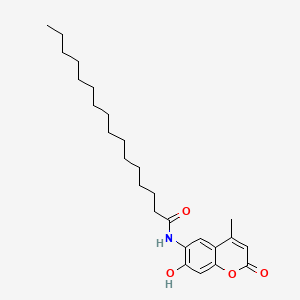
![1-(4-Bromophenyl)sulfonyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2649160.png)

![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)
![Ethyl 3-[({[(4-chlorobenzyl)oxy]amino}methylene)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2649164.png)
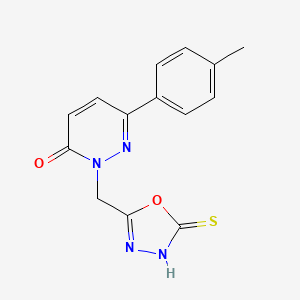
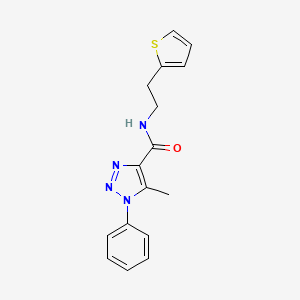


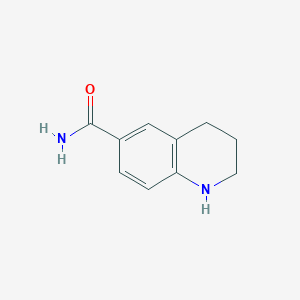
![5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2649173.png)
![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2649174.png)
